molecular formula C12H12N2O B1197278 1-(4-Amino-2-methylquinolin-3-yl)ethanone CAS No. 71993-15-2

1-(4-Amino-2-methylquinolin-3-yl)ethanone

Cat. No.: B1197278
CAS No.: 71993-15-2
M. Wt: 200.24 g/mol
InChI Key: YFGFFNPPTDOYLI-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylquinolin-3-yl)ethanone is a quinoline derivative characterized by a 2-methyl substituent and a 4-amino group on the quinoline core, with an ethanone moiety at position 3.

Properties

IUPAC Name

1-(4-amino-2-methylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGFFNPPTDOYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350051
Record name 1-(4-amino-2-methylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71993-15-2
Record name 1-(4-amino-2-methylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Amino-2-methylquinolin-3-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(4-Amino-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Amino-2-methylquinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural differences among quinoline-based ethanones lie in substituent positions and electronic effects.

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-Amino-2-methylquinolin-3-yl)ethanone 4-NH₂, 2-CH₃, 3-COCH₃ C₁₂H₁₂N₂O 200.24* Amino group enhances polarity
1-(2-Methyl-4-phenylquinolin-3-yl)ethanone 2-CH₃, 4-C₆H₅, 3-COCH₃ C₁₈H₁₅NO 261.32 Phenyl group increases hydrophobicity
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}ethanone 4-CH₃, 2-SC₆H₄CH₃, 3-COCH₃ C₂₀H₁₉NOS 321.44 Sulfanyl group improves lipophilicity
1-(4-(Quinolin-8-ylamino)phenyl)ethanone 4-NH-C₉H₆N, 3-COCH₃ C₁₇H₁₃N₃O 275.31 Extended conjugation for bioactivity

*Calculated based on molecular formula.

  • Solubility: The amino group may enhance aqueous solubility relative to methyl or phenyl-substituted derivatives (e.g., ), which are more hydrophobic .

Biological Activity

1-(4-Amino-2-methylquinolin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of an amino group and an ethanone moiety contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of DNA Synthesis : The compound has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, enzymes critical for DNA replication in bacteria. This leads to bacterial cell death, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The IC50 values for these activities suggest strong efficacy compared to standard treatments .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The following table presents the antiproliferative activity against selected cancer cell lines:

Cell Line IC50 (µM) Comparison
H-4600.55More potent than gefitinib
HT-290.33Comparable potency
HepG20.03Significantly more active than controls
SGC-79011.24Effective against stomach cancer

Case Studies

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a study evaluating the efficacy of this compound on lung cancer cells, significant apoptosis was observed in H-460 cells treated with the compound at concentrations as low as 0.55 µM. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of mitotic processes .

Case Study 2: Synergistic Effects with Other Antimicrobials

A combination study demonstrated that this compound enhanced the antimicrobial activity of standard antibiotics against resistant strains of Staphylococcus aureus. The synergistic effect was quantified using checkerboard assays, revealing potential for developing combination therapies to combat antibiotic resistance.

Comparative Analysis with Similar Compounds

When compared to other quinoline derivatives such as 4-aminoquinoline and 2-methylquinoline, this compound exhibits unique biological properties due to its structural features:

Compound Key Activity IC50/ MIC Values
This compoundAntimicrobial, AnticancerIC50: 0.03 - 0.55 µM
4-aminoquinolineAntimalarialIC50: ~10 µM
2-methylquinolineLimited anticancer activityIC50: >100 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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